molecular formula C8H9NO2 B1265473 2'-Amino-3'-hydroxyacetophenone CAS No. 4502-10-7

2'-Amino-3'-hydroxyacetophenone

Cat. No.: B1265473
CAS No.: 4502-10-7
M. Wt: 151.16 g/mol
InChI Key: DIIASMSSGMRMQF-UHFFFAOYSA-N
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Description

1-(2-Amino-3-hydroxyphenyl)ethanone is an organic compound with the molecular formula C8H9NO2 It is a derivative of acetophenone, characterized by the presence of an amino group and a hydroxyl group on the phenyl ring

Mechanism of Action

Target of Action

1-(2-Amino-3-hydroxyphenyl)ethanone, also known as 1-(2-Amino-3-hydroxy-phenyl)-ethanone or 2’-Amino-3’-hydroxyacetophenone, is an active metabolite of the quorum sensing-regulated molecule 2-amino acetophenone

Mode of Action

As a metabolite of 2-amino acetophenone, it may share similar mechanisms, interacting with its targets to modulate host immune responses .

Biochemical Pathways

The compound is involved in the quorum sensing-regulated pathways . Quorum sensing is a system of stimulus and response correlated to population density. Many species of bacteria use quorum sensing to coordinate gene expression according to the density of their local population.

Result of Action

1-(2-Amino-3-hydroxyphenyl)ethanone has been shown to increase survival in a mouse model of P. aeruginosa-induced post-burn infection when administered at a dose of 7.6 mg/kg . This suggests that the compound may have a protective effect against certain bacterial infections.

Biochemical Analysis

Biochemical Properties

2’-Amino-3’-hydroxyacetophenone plays a significant role in biochemical reactions, particularly in the metabolism of tryptophan. It interacts with enzymes such as kynurenine aminotransferase and kynureninase, which are involved in the kynurenine pathway. This pathway is crucial for the production of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in cellular metabolism. The interactions of 2’-Amino-3’-hydroxyacetophenone with these enzymes facilitate the conversion of tryptophan to kynurenine and subsequently to other metabolites .

Cellular Effects

2’-Amino-3’-hydroxyacetophenone influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of mitogen-activated protein kinases (MAPKs) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which are key regulators of inflammation and immune responses. Additionally, 2’-Amino-3’-hydroxyacetophenone affects the expression of genes involved in oxidative stress and apoptosis, thereby impacting cell survival and function .

Molecular Mechanism

The molecular mechanism of 2’-Amino-3’-hydroxyacetophenone involves its binding interactions with various biomolecules. It acts as an inhibitor of certain enzymes, such as kynurenine aminotransferase, by binding to their active sites and preventing substrate conversion. This inhibition can lead to alterations in the levels of downstream metabolites and affect cellular functions. Furthermore, 2’-Amino-3’-hydroxyacetophenone has been shown to influence gene expression by modulating transcription factors and epigenetic modifications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’-Amino-3’-hydroxyacetophenone have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been found that this compound is relatively stable under standard laboratory conditions but can degrade over extended periods. Long-term exposure to 2’-Amino-3’-hydroxyacetophenone has been associated with changes in cellular metabolism and function, including alterations in mitochondrial activity and oxidative stress responses .

Dosage Effects in Animal Models

Studies on animal models have shown that the effects of 2’-Amino-3’-hydroxyacetophenone vary with different dosages. At low doses, it has been observed to have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression. Toxic or adverse effects, such as liver and kidney damage, have been reported at very high doses, indicating a threshold beyond which the compound becomes harmful .

Metabolic Pathways

2’-Amino-3’-hydroxyacetophenone is involved in the kynurenine pathway of tryptophan metabolism. It is produced from 3-hydroxykynurenine via the action of kynureninase and kynurenine aminotransferase. This pathway is essential for the production of NAD+ and other metabolites that play critical roles in cellular energy production and redox balance. The interactions of 2’-Amino-3’-hydroxyacetophenone with these enzymes influence the flux of metabolites through the pathway and can affect overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, 2’-Amino-3’-hydroxyacetophenone is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions can influence the compound’s accumulation and activity within different tissues, affecting its overall biological effects .

Subcellular Localization

The subcellular localization of 2’-Amino-3’-hydroxyacetophenone is critical for its activity and function. It has been found to localize primarily in the cytoplasm and mitochondria, where it interacts with enzymes and other biomolecules involved in metabolic processes. Targeting signals and post-translational modifications may direct 2’-Amino-3’-hydroxyacetophenone to specific organelles, influencing its role in cellular metabolism and signaling .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Amino-3-hydroxyphenyl)ethanone can be synthesized through several methods. One common approach involves the Fries rearrangement of phenyl bromoacetate with aluminum chloride as a catalyst, conducted without a solvent at temperatures between 120-140°C . Another method includes the reaction of 2-aminoacetophenone with appropriate reagents under controlled conditions .

Industrial Production Methods: Industrial production of 1-(2-Amino-3-hydroxyphenyl)ethanone typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-3-hydroxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino and hydroxyl groups on the phenyl ring make it susceptible to electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions to achieve desired substitutions.

Major Products Formed:

Scientific Research Applications

1-(2-Amino-3-hydroxyphenyl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including its role in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

    2-Aminoacetophenone: A precursor and related compound with similar structural features.

    3-Hydroxyacetophenone: Another hydroxylated derivative of acetophenone.

    2-Hydroxyacetophenone: A compound with a hydroxyl group in the ortho position relative to the acetyl group.

Uniqueness: 1-(2-Amino-3-hydroxyphenyl)ethanone is unique due to the presence of both amino and hydroxyl groups on the phenyl ring, which imparts distinct chemical reactivity and biological activity. This dual functionality allows for diverse applications and makes it a valuable compound in various research and industrial contexts .

Properties

IUPAC Name

1-(2-amino-3-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-5(10)6-3-2-4-7(11)8(6)9/h2-4,11H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIIASMSSGMRMQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30196364
Record name 2'-Amino-3'-hydroxyacetophenone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4502-10-7
Record name 2′-Amino-3′-hydroxyacetophenone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Amino-3'-hydroxyacetophenone
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Record name 2'-Amino-3'-hydroxyacetophenone
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Record name 2'-Amino-3'-hydroxyacetophenone
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Record name 2'-AMINO-3'-HYDROXYACETOPHENONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2'-amino-3'-hydroxyacetophenone relate to industrial bladder cancer?

A: Industrial bladder cancer, particularly in dye workers, has been linked to exposure to specific aromatic amines. [] These carcinogenic compounds share structural similarities with certain tryptophan metabolites, including 2A3HAP. [] The chemical resemblance between industrial carcinogens and 2A3HAP raises questions about its potential role in bladder cancer development, even in non-industrial settings.

Q2: Has this compound been tested for carcinogenicity directly?

A: While 2A3HAP itself hasn't been extensively studied for carcinogenicity, related tryptophan metabolites, like 3-hydroxykynurenine and 3-hydroxyanthranilic acid, have been shown to induce tumors in mice when implanted directly into the bladder. [, ] These findings highlight the carcinogenic potential of certain ortho-aminophenolic compounds and underscore the need for further research into the specific effects of 2A3HAP.

Q3: What is the structure of this compound and what is known about its reactivity?

A: this compound contains a benzene ring with three substituents: an amino group (-NH2) at position 2, a hydroxyl group (-OH) at position 3, and an acetyl group (-COCH3) at position 1. This arrangement of functional groups, particularly the ortho-aminophenol moiety, is chemically similar to known carcinogens. [] 2A3HAP can react with p-toluenesulfonyl chloride to form both an ester at the hydroxyl group and an amide at the amino group. [] This reactivity highlights the potential for 2A3HAP to interact with and modify biological molecules.

Q4: How is this compound synthesized?

A: While 2A3HAP can be isolated from biological sources, it can also be chemically synthesized. One reported synthetic route starts with the commercially available compound 3-hydroxyacetophenone. [] This approach demonstrates the feasibility of producing 2A3HAP for research purposes through chemical synthesis, allowing for further investigation of its properties and biological activity.

Q5: What are the implications of this compound being found in the human lens?

A: 2A3HAP, specifically its O-β-D-glucoside derivative, has been detected in the human lens, and its concentration increases with age, particularly in the lens nucleus. [, , ] This finding is significant because the accumulation of certain compounds in the lens is associated with age-related lens changes and cataract formation. While the exact role of 2A3HAP in these processes remains to be fully elucidated, its presence in the lens warrants further investigation into its potential implications for age-related eye diseases.

Q6: What analytical techniques are used to study this compound?

A: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a key technique for detecting and quantifying 2A3HAP and its metabolites in biological samples, such as urine and lens extracts. [, ] This method provides high sensitivity and specificity, enabling researchers to track the levels of these compounds and investigate their potential roles in various physiological and pathological conditions.

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